

# 1-(3-Hydroxypropyl)-4-methylpiperazine

## molecular weight and formula

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### Compound of Interest

Compound Name: 1-(3-Hydroxypropyl)-4-methylpiperazine

Cat. No.: B1294303

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## Technical Dossier: 1-(3-Hydroxypropyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to **1-(3-Hydroxypropyl)-4-methylpiperazine**, a key building block in contemporary chemical and pharmaceutical research.

## Core Physicochemical Data

The fundamental molecular attributes of **1-(3-Hydroxypropyl)-4-methylpiperazine** are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Parameter         | Value   | Reference    |
|-------------------|---|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O | [1][2][3][4] |
| Molecular Weight  | 158.24 g/mol                                    | [1][2][3][4] |
| CAS Number        | 5317-33-9                                       | [1][2]       |
| Appearance        | White to Off-White Solid                        | [3][5]       |
| Melting Point     | 30 °C   | [3]          |
| Boiling Point     | 75-78°C at 0.5 mmHg                             | [3]          |
| Purity            | ≥98%  | [1][6]       |

## Synthesis Protocol: Nucleophilic Substitution

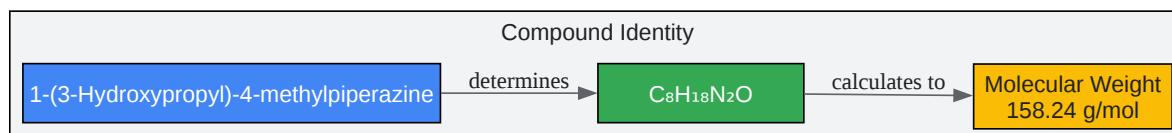
A prevalent method for the synthesis of **1-(3-Hydroxypropyl)-4-methylpiperazine** involves the nucleophilic substitution reaction between N-methylpiperazine and a 3-halopropanol, typically 3-bromo-1-propanol.

### General Procedure:

- **Dissolution:** N-methylpiperazine is dissolved in a suitable organic solvent, such as toluene.
- **Reagent Addition:** 3-Bromo-1-propanol is added to the solution in a dropwise manner.
- **Initial Reaction:** The reaction mixture is stirred at ambient temperature for a duration of 12-24 hours.
- **Heating:** The mixture is subsequently heated to 80°C for approximately 2 hours to drive the reaction to completion.
- **Workup:** After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The filter cake is washed with additional toluene.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by Kugelrohr distillation to yield the final colorless, oily product.

# Compound Identification and Characterization

The structural identity of **1-(3-Hydroxypropyl)-4-methylpiperazine** is intrinsically linked to its molecular formula and weight, which are experimentally verifiable through techniques such as mass spectrometry and elemental analysis.



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Caption: Relationship between compound name, formula, and molecular weight.

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## References

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